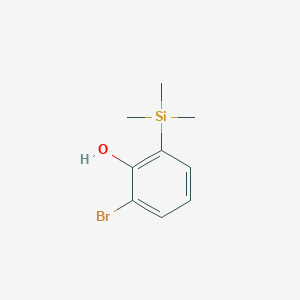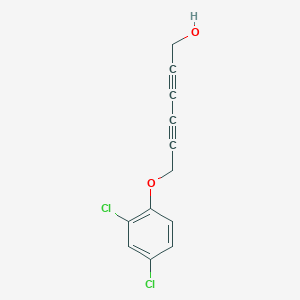![molecular formula C13H13N9 B14609003 3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile CAS No. 60160-86-3](/img/structure/B14609003.png)
3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazole derivatives are recognized for their stability and ability to form stable metallic compounds and molecular complexes .
Vorbereitungsmethoden
The synthesis of 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile can be approached through eco-friendly methods, such as using water as a solvent under moderate conditions. The synthetic route typically involves the reaction of hydrazine derivatives with tetrazole precursors under controlled conditions to form the desired compound . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can react with strong oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring’s electron density allows it to form stable complexes with metals, which can influence various biochemical pathways. The compound’s acidic nature also plays a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrazole derivatives such as:
- 1,2,4-Triazol-5-ylidene
- 1,2,3-Triazol-5-ylidene
These compounds share the tetrazole ring structure but differ in their specific substituents and reactivity. 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
60160-86-3 |
|---|---|
Molekularformel |
C13H13N9 |
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
3-[N-(2-cyanoethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]propanenitrile |
InChI |
InChI=1S/C13H13N9/c14-7-1-9-22(10-2-8-15)12-5-3-11(4-6-12)16-17-13-18-20-21-19-13/h3-6H,1-2,9-10H2,(H,18,19,20,21) |
InChI-Schlüssel |
SCFNIJKKOJAYCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NNN=N2)N(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


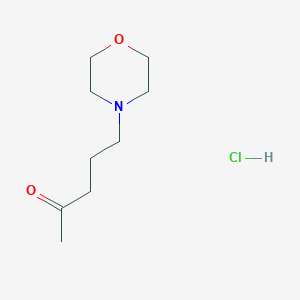
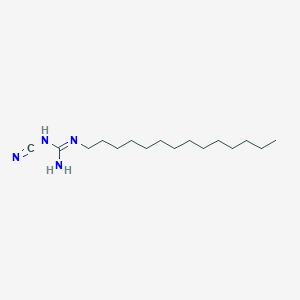

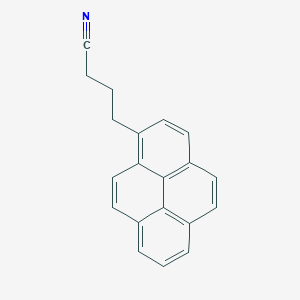
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
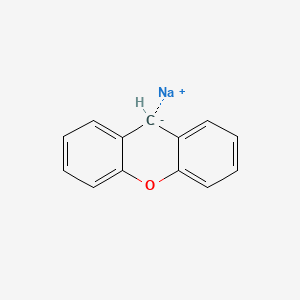

![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)
![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)
